Cas no 14534-76-0 (2-(2,6-dimethoxyphenyl)ethan-1-ol)
2-(2,6-Dimethoxyphenyl)ethan-1-ol is a versatile aromatic alcohol featuring a dimethoxyphenyl core with a hydroxyethyl substituent. This compound is of interest in organic synthesis due to its dual functional groups, enabling its use as a building block for pharmaceuticals, fragrances, and specialty chemicals. The electron-donating methoxy groups enhance the stability and reactivity of the aromatic ring, facilitating selective modifications. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular control. The compound’s solubility in common organic solvents further enhances its utility in synthetic workflows. Proper handling and storage under inert conditions are recommended to maintain its integrity.
14534-76-0 structure
Product Name:2-(2,6-dimethoxyphenyl)ethan-1-ol
CAS No:14534-76-0
MF:C10H14O3
MW:182.216363430023
CID:218511
PubChem ID:265633
Update Time:2025-05-28
2-(2,6-dimethoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol,2,6-dimethoxy-
- 2,6-Dimethoxyphenethylalkohol
- 3,5-dimethoxy-4-(2-hydroxyethyl)benzene
- AC1L6EDR
- AC1Q4E9P
- AC1Q57GN
- CTK4C4488
- NCIOpen2_001901
- NSC101851
- SureCN5782701
- 2-(2,6-dimethoxyphenyl)ethan-1-ol
- DTXSID90295428
- NSC-101851
- BNHFYUPFTLMEDW-UHFFFAOYSA-N
- EN300-1625510
- 14534-76-0
- 2-(2,6-dimethoxyphenyl)ethanol
- AKOS023405501
- SCHEMBL5782701
-
- Inchi: 1S/C10H14O3/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5,11H,6-7H2,1-2H3
- InChI Key: BNHFYUPFTLMEDW-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=C(C=1CCO)OC
Computed Properties
- Exact Mass: 182.09432
- Monoisotopic Mass: 182.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.086
- Boiling Point: 282.7°C at 760 mmHg
- Flash Point: 124.8°C
- Refractive Index: 1.516
- PSA: 38.69
- LogP: 1.23860
2-(2,6-dimethoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1625510-0.05g |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 0.05g |
$647.0 | 2023-06-04 | ||
| Enamine | EN300-1625510-0.1g |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 0.1g |
$678.0 | 2023-06-04 | ||
| Enamine | EN300-1625510-0.25g |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 0.25g |
$708.0 | 2023-06-04 | ||
| Enamine | EN300-1625510-0.5g |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 0.5g |
$739.0 | 2023-06-04 | ||
| Enamine | EN300-1625510-1.0g |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 1g |
$770.0 | 2023-06-04 | ||
| Enamine | EN300-1625510-2.5g |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 2.5g |
$1509.0 | 2023-06-04 | ||
| Enamine | EN300-1625510-5.0g |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 5g |
$2235.0 | 2023-06-04 | ||
| Enamine | EN300-1625510-10.0g |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 10g |
$3315.0 | 2023-06-04 | ||
| Enamine | EN300-1625510-50mg |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 50mg |
$587.0 | 2023-09-22 | ||
| Enamine | EN300-1625510-100mg |
2-(2,6-dimethoxyphenyl)ethan-1-ol |
14534-76-0 | 100mg |
$615.0 | 2023-09-22 |
2-(2,6-dimethoxyphenyl)ethan-1-ol Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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